molecular formula C16H23NO4S B14906772 (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate

Cat. No.: B14906772
M. Wt: 325.4 g/mol
InChI Key: AEFZVASIFXZXQY-UHFFFAOYSA-N
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Description

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a cyclobutyl ring substituted with a morpholine moiety (a six-membered heterocycle containing one nitrogen and two oxygen atoms) and a 4-methylbenzenesulfonate (tosyl) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the tosyl group acts as a leaving agent.

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

(3-morpholin-4-ylcyclobutyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H23NO4S/c1-13-2-4-16(5-3-13)22(18,19)21-12-14-10-15(11-14)17-6-8-20-9-7-17/h2-5,14-15H,6-12H2,1H3

InChI Key

AEFZVASIFXZXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

The synthesis of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-(4-morpholinyl)cyclobutanemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .

Chemical Reactions Analysis

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Scientific Research Applications

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The sulfonate group can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

The tosyl group (4-methylbenzenesulfonate) is a common feature among analogs, enabling comparable reactivity in substitution reactions. Key structural variations lie in the substituents attached to the sulfonate ester, which influence steric effects, solubility, and stability. Below is a detailed comparison:

Table 1: Key Properties of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate and Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Features Similarity Score* Boiling Point (°C)
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate (Discontinued) C₁₅H₂₁NO₄S 311.40 Morpholine-cyclobutyl hybrid N/A Not reported
Oxetan-3-ylmethyl 4-methylbenzenesulfonate (1395417-57-8) C₁₁H₁₄O₄S 242.29 Oxetane ring (4-membered ether) 0.99 Not reported
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (1308644-71-4) C₁₁H₁₃FO₄S 260.28 Fluorinated oxetane 0.89 Not reported
(3-Methyl-3-oxetanyl)methyl 4-methylbenzenesulfonate (99314-44-0) C₁₂H₁₆O₄S 256.32 Methyl-substituted oxetane N/A 381.1
Methyl 4-methylbenzenesulfonate (80-48-8) C₈H₁₀O₃S 186.23 Simple tosylate (no heterocyclic moiety) N/A 303 (decomposes)

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Reactivity and Stability

  • Tosyl Group Reactivity: All compounds share the tosyl group’s propensity to act as a leaving group in SN2 reactions. However, steric hindrance from bulkier substituents (e.g., morpholinocyclobutyl vs. oxetane) may reduce reaction rates.
  • Fluorinated oxetanes (e.g., 1308644-71-4) may exhibit enhanced metabolic stability in pharmaceutical applications .
  • Thermal Stability : The boiling point of (3-Methyl-3-oxetanyl)methyl tosylate (381.1°C) is significantly higher than that of simpler tosylates like Methyl 4-methylbenzenesulfonate (303°C) , likely due to increased molecular weight and intermolecular interactions.

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